Product packaging for KX1-004(Cat. No.:)

KX1-004

Cat. No.: B1683772
M. Wt: 284.28 g/mol
InChI Key: TUIHIKXCMCXXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Chemical Compound KX1-004 in Current Therapeutic Landscape

The chemical compound this compound is situated within the therapeutic landscape primarily as a protein tyrosine kinase (PTK) inhibitor, with research focusing on its potential applications, particularly in the context of noise-induced hearing loss (NIHL). PTK inhibitors represent a class of molecules that target the activity of protein tyrosine kinases, enzymes involved in various cellular signaling pathways, including those related to cell growth, survival, and apoptosis nih.govtargetmol.com. While originally synthesized with potential anti-cancer applications in mind, the therapeutic landscape for this compound has expanded to explore its protective effects against cochlear damage caused by noise exposure nih.gov. This positions this compound within the broader field of otoprotective agents, which aim to prevent or mitigate hearing loss resulting from various insults, including excessive noise aip.orgadooq.com. The current therapeutic landscape for NIHL includes various approaches, and research into compounds like this compound explores novel mechanisms, such as targeting Src-PTK signaling, to address this prevalent issue nih.govaip.org.

Rationale for Academic Investigation of Chemical Compound this compound

The academic investigation of this compound is primarily driven by its identification as a potent inhibitor of Src-protein tyrosine kinase (Src-PTK) nih.govtargetmol.com. Src-PTK signaling is hypothesized to play a role in the cellular damage pathways triggered by noise exposure, including those related to mechanical stress and the generation of reactive oxygen species (ROS), which can lead to apoptosis of cochlear hair cells nih.gov. Given that the loss of outer hair cells (OHCs) is a key pathology underlying NIHL, inhibiting pathways that contribute to this loss presents a compelling rationale for investigation nih.gov. The initial synthesis of this compound as a potential anti-cancer chemotherapeutic drug also provided a starting point for exploring its inhibitory activity against Src-PTK nih.gov. Furthermore, the observation that this compound is a non-ATP competitive inhibitor offers a potential advantage in terms of kinase inhibitory selectivity compared to ATP-competitive inhibitors nih.gov. This selectivity is a significant factor in drug discovery, aiming to minimize off-target effects and potential toxicity. The potential for this compound to protect the cochlea from noise-induced damage, as suggested by early research, provides a strong impetus for continued academic investigation into its mechanisms of action and therapeutic potential nih.govaip.org.

Overview of Prior Research Endeavors Related to Chemical Compound this compound

Prior research endeavors concerning this compound have largely focused on its efficacy as an otoprotective agent against noise-induced hearing loss, primarily utilizing animal models, such as the chinchilla, which is a widely used model in auditory research aip.orgnih.gov. Early studies investigated the protective effects of this compound when administered locally to the cochlea, specifically via the round window membrane nih.govnih.gov. These studies demonstrated that pre-treatment with this compound could substantially reduce hearing loss and OHC loss following exposure to both continuous and impulse noise nih.govnih.gov.

Further research explored systemic administration of this compound, demonstrating that subcutaneous injection could also provide protection against temporary and permanent threshold shifts induced by noise exposure nih.gov. Comparative studies have also been conducted to assess the effectiveness of this compound relative to other potential otoprotective agents, such as N-acetyl cysteine (L-NAC) nih.gov. These studies have indicated that this compound can produce comparable or greater protection at potentially lower concentrations nih.gov.

Research has also begun to explore related compounds, such as KX1-141, which is an indole-based compound building upon the chemical structure of this compound, and KX2-329, a chemically different biaryl compound, to compare their protective effects and understand the structural basis of Src-PTK inhibition and otoprotection nih.gov. These prior research endeavors have established this compound as a promising compound in the context of preventing NIHL and have laid the groundwork for further investigation into its therapeutic properties and underlying mechanisms.

Detailed Research Findings:

Prior research has provided detailed findings on the protective effects of this compound against NIHL. Studies in chinchillas exposed to continuous noise demonstrated that treatment with 30 µM this compound resulted in significantly less temporary threshold shift (TTS) and permanent threshold shift (PTS) compared to control ears apexbt.comglpbio.com. Specifically, treated ears showed up to 40 dB less TTS and up to 25 dB less PTS apexbt.comglpbio.com. Furthermore, this compound treatment significantly reduced outer hair cell (OHC) loss following noise exposure apexbt.comglpbio.com. Similar protective effects on hearing loss and hair cell loss were observed in studies involving impulse noise exposure apexbt.com.

A study comparing systemic administration of this compound and L-NAC found that animals treated with either compound had reduced temporary and permanent threshold shifts compared to control animals nih.gov. Animals treated with L-NAC (325 mg/kg intraperitoneally) and this compound (50 mg/kg subcutaneously) showed 10 to 20 dB less TTS at day 1 and an average of 10 dB less PTS by day 21 nih.gov. This compound demonstrated at least as much protection as L-NAC at a significantly lower concentration nih.gov.

Below is a summary of some key findings from prior research:

Study TypeAnimal ModelAdministration RouteNoise Exposure TypeKey Findings
OtoprotectionChinchillaRound WindowContinuous NoiseUp to 40 dB less TTS, up to 25 dB less PTS, reduced OHC loss. apexbt.comglpbio.com
OtoprotectionChinchillaRound WindowImpulse NoiseMarkedly reduced hearing loss and hair cell loss. apexbt.com
Systemic ProtectionChinchillaSubcutaneousContinuous Noise10-20 dB less TTS (Day 1), ~10 dB less PTS (Day 21) vs control. nih.gov
Comparison StudyChinchillaSubcutaneous vs IPContinuous NoiseThis compound provided at least as much protection as L-NAC at lower concentration. nih.gov

Note: TTS = Temporary Threshold Shift, PTS = Permanent Threshold Shift, OHC = Outer Hair Cell, IP = Intraperitoneal

These findings highlight the consistent protective effects of this compound against noise-induced hearing damage across different noise types and administration routes in the chinchilla model.

Data Tables:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13FN2O2 B1683772 KX1-004

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-N-[(3-hydroxyphenyl)methyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c17-12-4-5-14-11(7-12)8-15(19-14)16(21)18-9-10-2-1-3-13(20)6-10/h1-8,19-20H,9H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIHIKXCMCXXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CNC(=O)C2=CC3=C(N2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Medicinal Chemistry and Advanced Synthetic Methodologies for Chemical Compound Kx1 004

Retrosynthetic Analysis and Strategic Chemical Synthesis of Chemical Compound KX1-004 and Analogues

The strategic synthesis of complex organic molecules like this compound typically begins with a retrosynthetic analysis. This process involves mentally working backward from the target molecule to identify simpler, readily available starting materials through a series of hypothetical bond disconnections. For this compound, key disconnections might involve breaking the amide bond and the bond connecting the methylene (B1212753) group to the hydroxyphenyl ring, leading back to an indole-2-carboxylic acid derivative and a substituted benzylamine.

While a detailed, step-by-step synthesis of this compound from basic precursors is not extensively described in the available information, the synthesis of related analogues provides insight into the methodologies employed. For instance, the synthesis of an iodinated analogue, KX-1, has been reported and involved copper catalysis. Another related compound, KX1-307, was synthesized using amide bond formation and a Suzuki coupling reaction. These examples highlight the use of established coupling reactions in constructing the core structure and appending substituents. Strategic synthesis involves selecting appropriate reactions and optimizing conditions to efficiently assemble the target molecule with desired purity and yield.

Development of Enantioselective Synthetic Routes for Chiral Chemical Compound this compound

Based on the published chemical structure of this compound (5-fluoro-N-[(3-hydroxyphenyl)methyl]-1H-indole-2-carboxamide), the molecule itself does not possess a chiral center. Therefore, the development of enantioselective synthetic routes specifically for this compound is not applicable.

However, in the broader context of developing analogues of this compound that might contain stereocenters, enantioselective synthesis would become a crucial aspect. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is often critical in medicinal chemistry as different enantiomers can exhibit vastly different biological activities or toxicity profiles. Techniques for achieving enantioselectivity commonly involve the use of chiral catalysts, chiral auxiliaries, or biocatalysis. Chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, can direct the formation of one stereoisomer over the other during key bond-forming reactions. The application of such methods would be essential if future research on this compound derivatives identifies chiral analogues with enhanced therapeutic properties.

Application of Catalytic Methods in Chemical Compound this compound Synthesis

Catalytic methods play a vital role in modern organic synthesis, offering advantages such as increased reaction rates, improved selectivity, milder reaction conditions, and reduced waste generation. In the synthesis of this compound and its analogues, various catalytic approaches are relevant.

Metal-catalyzed cross-coupling reactions, such as the Suzuki coupling mentioned in the synthesis of a related compound, are powerful tools for forming carbon-carbon bonds, which are fundamental to constructing the molecular backbone of this compound. Copper catalysis has also been noted in the synthesis of an iodinated analogue. Beyond metal catalysis, organocatalysis and biocatalysis offer alternative strategies for specific transformations, potentially enabling higher selectivity and milder conditions. The choice of catalyst depends on the specific transformation required in the synthetic route, aiming to achieve efficiency and selectivity.

Exploration of Green Chemistry Principles in Chemical Compound this compound Production

The principles of green chemistry are increasingly important in the production of chemical compounds, aiming to reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound involves considering several factors throughout the process.

Key green chemistry principles relevant to chemical synthesis include atom economy (maximizing the incorporation of all materials into the final product), using safer solvents and auxiliaries, designing less hazardous chemical syntheses, and utilizing catalysis. For this compound production, this could translate to designing synthetic routes with high atom economy, minimizing the use of toxic or environmentally harmful solvents, exploring catalytic reactions that proceed efficiently with minimal byproducts, and potentially utilizing renewable feedstocks where feasible. Implementing green chemistry principles not only reduces the environmental impact but can also lead to more cost-effective and safer manufacturing processes.

Structure-Activity Relationship (SAR) Studies and Lead Optimization of Chemical Compound this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how modifications to a molecule's chemical structure influence its biological activity. For this compound as a Src-PTK inhibitor, SAR studies would involve systematically altering different parts of the molecule and evaluating the effect on its inhibitory potency and selectivity.

This compound is described as a close analogue of previously reported indole-based Src-PTK inhibitors, with the presence of a 5-fluoro group noted. This suggests that prior SAR studies on the indole (B1671886) scaffold led to the identification of this compound as a promising compound. SAR studies would typically involve modifying the indole core, the linker region (the methylene group), and the hydroxyphenyl ring to probe the structural requirements for optimal interaction with the Src-PTK enzyme.

SAR data can be analyzed qualitatively or quantitatively (QSAR). QSAR models use mathematical relationships to correlate structural descriptors with biological activity, enabling the prediction of the activity of new, unsynthesized compounds.

Design and Synthesis of Novel Chemical Compound this compound Analogues

Based on insights gained from SAR studies, novel analogues of this compound can be designed and synthesized to improve potency, selectivity, pharmacokinetic properties, or other desired characteristics. The design process is often guided by the identified key structural features responsible for activity and by computational modeling.

The synthesis of these novel analogues would utilize the strategic chemical synthesis methodologies discussed earlier, adapting them to incorporate the planned structural modifications. For example, if SAR studies indicated that different substituents on the hydroxyphenyl ring influenced activity, a library of analogues with variations at this position could be synthesized using modular approaches. The synthesis of radiolabeled analogues like [125I]-KX1 and [131I]-KX1 for research purposes also falls under the umbrella of analogue synthesis, demonstrating the ability to modify the this compound structure for specific applications.

Computational Chemistry and In Silico Approaches in Chemical Compound this compound Design

Computational chemistry and in silico approaches are powerful tools used in conjunction with experimental methods to accelerate the drug discovery and optimization process. For this compound and its derivatives, these methods can provide valuable insights into molecular properties, binding interactions, and potential biological activity.

Techniques such as molecular docking can predict how this compound and its analogues might bind to the active site of Src-PTK, providing a structural basis for observed activity and guiding the design of new compounds. Quantitative Structure-Activity Relationship (QSAR) modeling can build predictive models based on the relationship between structural features and biological activity data from synthesized analogues. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions can help filter potential candidates early in the design process, prioritizing the synthesis of compounds with a higher likelihood of success. These computational methods complement experimental SAR studies and synthesis efforts, contributing to a more rational and efficient approach to lead optimization.

Molecular Properties of this compound

PropertyValueSource
Molecular Weight284.29 nih.govnih.gov
FormulaC16H13FN2O2 nih.govnih.gov
CAS Number518058-84-9 nih.govnih.gov
Solubility (DMSO)60 mg/mL (211.05 mM) or ≥ 10.1mg/mL nih.gov

Biological Activity Highlights

ActivityValueNotesSource
Src-PTK Inhibition (IC50)40 µMNon-ATP competitive inhibitor
Protection against Noise-Induced Hearing LossEffectiveDemonstrated in animal models
Cytotoxicity (Radiolabeled 125I-KX1 vs KX1)10^4–10^6 times greaterOn a molar scale in neuroblastoma cells

High-Throughput Screening and Combinatorial Chemistry Approaches

High-throughput screening (HTS) and combinatorial chemistry are integral components of modern drug discovery, particularly in the identification and optimization of small molecule inhibitors targeting specific biological pathways. HTS enables the rapid assessment of large libraries of chemical compounds against a biological target, such as a kinase, to identify potential hits nih.govangenechemical.com. This process is characterized by miniaturization, automation, and sophisticated assay readouts, allowing for the cost-effective screening of vast chemical space angenechemical.com.

In the context of kinase inhibitors like this compound, HTS assays are designed to measure the inhibition of kinase activity. These assays often utilize technologies such as homogeneous time-resolved fluorescence (HTRF), which can detect the phosphorylation of a substrate peptide by the kinase in the presence or absence of an inhibitor. For instance, a Lck HTRF kinase assay involves the ATP-dependent phosphorylation of a biotinylated substrate peptide, with detection reagents used to quantify the level of phosphorylation, thereby indicating the potency of an inhibitor. While specific details regarding the initial discovery of this compound through a dedicated HTS campaign are not available in the provided literature, the compound is considered suitable for high-throughput screening applications. This suggests its physicochemical properties and activity profile align with the requirements for inclusion in screening libraries or as a tool compound in HTS assays aimed at studying Src-PTK or related kinases.

Combinatorial chemistry, a parallel technique, focuses on synthesizing large, diverse libraries of compounds efficiently. By employing parallel synthesis or split-pool strategies, researchers can generate vast numbers of structurally related molecules by varying different building blocks. These libraries serve as crucial inputs for HTS campaigns, increasing the probability of identifying novel chemotypes with desired biological activity. While combinatorial chemistry is a powerful method for generating chemical diversity for screening, the provided information does not detail the specific application of combinatorial synthesis methodologies in the preparation or optimization of this compound or its direct analogs. However, the principles of combinatorial chemistry are broadly applicable to the generation of indole-based libraries, a structural class to which this compound belongs, which could then be subjected to HTS for identifying Src-PTK inhibitors.

Mechanism of Action and Target Engagement Studies of Chemical Compound Kx1 004

Elucidation of Molecular Mechanism of Action of Chemical Compound KX1-004

The molecular mechanism of action of this compound centers on its inhibitory activity against specific protein tyrosine kinases.

The primary molecular target identified for this compound is the Src protein tyrosine kinase (Src-PTK). This compound functions as an effective small molecule inhibitor of Src-PTK.

Biochemical studies have characterized the interaction between this compound and Src-PTK. This compound is described as a non-ATP competitive inhibitor of Src-PTK. This indicates that this compound does not compete with adenosine (B11128) triphosphate (ATP) for binding at the kinase active site, suggesting it binds to a different site on the enzyme. The inhibitory potency of this compound against Src-PTK has been determined through biochemical assays, reporting an IC50 value of 40 µM. Assays such as the Lck HTRF kinase assay, which involves the ATP-dependent phosphorylation of a biotinylated substrate peptide, can be utilized to assess the inhibitory activity of compounds like this compound against Src-family kinases.

Target Inhibition Type IC50 (µM) Reference
Src-PTK Non-ATP competitive 40

Cellular studies have provided evidence of this compound's target engagement and its functional consequences, particularly in the context of protecting against cellular damage. In models of noise-induced hearing loss (NIHL), this compound treatment has been shown to protect against temporary threshold shift (TTS), permanent threshold shift (PTS), and outer hair cell (OHC) loss. These protective effects in auditory cells serve as a cellular validation of this compound's activity, consistent with its role as a Src-PTK inhibitor, as Src kinases are implicated in cellular survival pathways relevant to cochlear function and response to stress. Further cellular validation comes from studies demonstrating this compound's protective effect against cisplatin-induced ototoxicity in models utilizing cochlear cells and explants.

As an inhibitor of Src-PTK, this compound is expected to modulate downstream signaling pathways that are regulated by Src kinases. Src kinases are involved in a wide array of cellular processes, including cell proliferation, differentiation, migration, and survival. Inhibition of Src-PTK by this compound would likely impact these pathways, although specific detailed studies on the comprehensive downstream signaling cascade modulated directly by this compound were not extensively detailed in the search results. However, the observed protective effects against cell loss in ototoxicity models suggest that this compound's modulation of Src activity influences survival pathways within the affected cells. For instance, Src inhibition can impact pathways related to apoptosis, thereby contributing to cell preservation under stressful conditions.

While the primary focus for this compound has been its activity against Src-PTK, the potential for off-target interactions and polypharmacology is a critical aspect of characterizing any small molecule compound. Polypharmacology refers to the ability of a single molecule to interact with multiple targets. Off-target interactions can lead to unintended biological effects. The non-ATP competitive nature of this compound has been suggested to contribute to kinase inhibitory selectivity, which could potentially limit off-target interactions with other kinases that bind ATP competitively. However, comprehensive profiling of this compound against a broad panel of kinases or other protein targets to fully assess its selectivity and potential off-target effects was not detailed in the provided information. General methods for assessing off-target interactions include cell microarray technology and kinetic profiling assays.

Identification and Validation of Primary Molecular Targets for Chemical Compound this compound

Functional Characterization of Chemical Compound this compound Activity In Vitro

In vitro studies have functionally characterized the activity of this compound beyond just its direct enzymatic inhibition. These studies have primarily focused on its protective effects in cellular models of damage. This compound has demonstrated the ability to protect hair cells in in vitro models of ototoxicity induced by agents such as gentamicin (B1671437) and cisplatin. These findings highlight the functional consequence of Src-PTK inhibition by this compound in preserving cell viability in the face of toxic insults. The observed reduction in hair cell loss in these models provides in vitro evidence of this compound's potential therapeutic utility in conditions involving hair cell damage.

Cell-Based Assays for Efficacy and Potency Determination

Cell-based assays are widely used to evaluate the efficacy and potency of compounds in a more biologically relevant context compared to isolated enzyme assays. These assays measure a compound's effect on cellular processes that are modulated by the target protein. For inhibitors like this compound, cell-based assays can determine the concentration at which the compound inhibits Src-PTK activity within living cells, affecting downstream signaling pathways and cellular functions. Parameters such as half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in various cell lines relevant to the compound's intended application or target's biological role are typically determined through dose-response experiments.

While this compound has been reported as a potent inhibitor of isolated Src-PTK with an IC50 value of 40 μM researchgate.net, detailed data from specific cell-based assays demonstrating its efficacy and potency in inhibiting Src-PTK activity or Src-dependent cellular processes in various cell lines were not extensively detailed in the reviewed literature. Such studies would typically involve measuring the phosphorylation status of Src substrates or assessing functional outcomes dependent on Src activity in cells treated with varying concentrations of this compound.

Phenotypic Screening and Mechanism-Deconvolution Strategies

Phenotypic screening is a drug discovery approach where compounds are tested for their ability to induce a desired change (phenotype) in a cellular or biological system, without prior knowledge of the molecular target. nih.govtargetmol.comadooq.com Following the identification of a hit compound in a phenotypic screen, mechanism-deconvolution strategies are employed to identify the molecular target(s) and elucidate the mechanism of action responsible for the observed phenotype. nih.govadooq.com

These strategies can involve a variety of techniques, including affinity-based methods, genetic approaches, and computational analyses. Affinity-based methods, such as pull-down assays or activity-based protein profiling, use the compound as a probe to isolate interacting proteins. Genetic approaches, like RNA interference or CRISPR-Cas9 screening, can identify genes whose modulation mimics or affects the compound's phenotype, potentially revealing the target or pathway. Computational methods can utilize compound structure or phenotypic profiles to predict potential targets.

Specific studies detailing the use of phenotypic screening with this compound or the application of mechanism-deconvolution strategies to identify Src-PTK as its target following a phenotypic screen were not prominently featured in the available search results. However, given that this compound was initially synthesized as an anti-cancer agent medkoo.com, it is plausible that phenotypic screens related to cancer cell growth or survival may have played a role in its early discovery or characterization.

Structural Biology Approaches to Chemical Compound this compound-Target Interactions

Structural biology techniques provide atomic-level insights into the interaction between a small molecule like this compound and its protein target, Src-PTK. This information is invaluable for understanding the mechanism of inhibition and for guiding the rational design of more potent and selective inhibitors. caymanchem.com

Co-crystallography and Cryo-electron Microscopy Studies of Chemical Compound this compound-Target Complexes

Co-crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques used to determine the three-dimensional structure of protein-ligand complexes. caymanchem.com X-ray crystallography of co-crystals formed by the target protein (Src-PTK) and the compound (this compound) can reveal the precise binding pose of the inhibitor within the protein's binding site, the interactions formed (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes induced in the protein upon binding. caymanchem.com Cryo-EM is particularly useful for studying larger protein complexes or proteins that are difficult to crystallize, providing structural information at increasingly higher resolutions.

While these techniques are standard in structural biology-driven drug discovery to visualize compound-target interactions, specific published co-crystal structures or cryo-EM data showing this compound bound to Src-PTK were not found in the conducted searches. Such structural data would provide definitive evidence of how this compound engages with the Src-PTK enzyme at the molecular level, complementing the biochemical and cell-based assay data.

Molecular Dynamics Simulations of Binding Events

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can be used to study the dynamic behavior of a protein target and its interaction with a ligand, providing insights into the binding process, the stability of the complex, and the conformational changes that occur upon binding. caymanchem.com

Specific detailed reports on molecular dynamics simulations specifically investigating the binding events or interactions of this compound with Src-PTK were not identified in the search results. MD simulations, if performed, could offer valuable dynamic perspectives on the binding mechanism and the influence of this compound on Src-PTK's conformational landscape.

Preclinical Pharmacological and Toxicological Investigations of Chemical Compound Kx1 004

Pharmacokinetics (PK) and ADME Studies of Chemical Compound KX1-004

Pharmacokinetic and ADME studies are fundamental to understanding how an organism handles a drug. These investigations characterize the time course of a drug within the body, encompassing its absorption into the systemic circulation, distribution to tissues, metabolic transformation, and elimination. nih.govwikipedia.org Such data are crucial for predicting human pharmacokinetics and informing subsequent studies.

In Vitro ADME Profiling of Chemical Compound this compound

In vitro ADME studies provide early insights into a compound's behavior in biological systems using non-cellular or cell-based assays. These studies typically assess properties such as solubility, metabolic stability, and potential for drug interactions.

While specific detailed in vitro ADME data for this compound were not extensively available in the reviewed literature, it is known to be soluble in DMSO. General in vitro ADME profiling commonly includes assessments of metabolic stability in liver microsomes or hepatocytes, evaluation of enzyme inhibition (particularly cytochrome P450 enzymes), and determination of plasma protein binding. Permeability and absorption can also be assessed using cell lines like Caco-2.

In Vivo Pharmacokinetic Profiling of Chemical Compound this compound in Relevant Preclinical Models

In vivo pharmacokinetic studies are conducted in animal models to evaluate the systemic exposure and disposition of a compound under physiological conditions. These studies provide data on the drug's concentration in plasma and tissues over time following administration.

Studies involving the radioiodinated analog, [125I]KX1, have provided insights into the in vivo behavior of compounds structurally related to this compound. The in vivo biodistribution results for [125I]KX1 have been reported to be remarkably similar to those of [211At]MM4, another analog with an identical chemical structure except for the radionuclide.

Absorption describes the process by which a drug enters the systemic circulation, and bioavailability refers to the fraction of the administered dose that reaches the systemic circulation unchanged.

In preclinical studies investigating this compound for noise-induced hearing loss, systemic administration via subcutaneous injection has been utilized in chinchillas, indicating absorption through this route. While specific quantitative data on the oral bioavailability of this compound was not found, typical preclinical assessments involve determining the fraction absorbed and the fraction escaping gut-wall elimination to understand the extent of oral uptake.

Distribution studies examine how a drug disperses throughout the body into various tissues and organs. Tissue distribution is often assessed by measuring drug concentrations in different tissues at various time points after administration.

Studies using [125I]KX1 have provided data on its distribution in preclinical models. In biodistribution experiments conducted in NCr mice and tumor-bearing models (HCC1937 and MDA-MB-231), the total organ distribution of [125I]KX1 was evaluated over a 6-hour period by harvesting organs and tissues at specified time points. Tumor uptake of [125I]KX1 in xenograft models has been shown to correlate with the expression levels of PARP-1. For the analog [77Br]RD1, liver uptake of 2.3 ± 0.4 %ID/g was observed after 48 hours in mice, with [76Br]RD1 also primarily residing in the liver region at this time point. High tumor uptake (14 %ID/g at 2 h post-injection) has been noted for the analog [211At]MM4.

Data on the tissue distribution of [125I]KX1 in NCr mice at different time points illustrate its distribution pattern:

Time Point (h)Organ/Tissue% Injected Dose per Gram (%ID/g)
0.08BloodData not available in snippets
1BloodData not available in snippets
2BloodData not available in snippets
4BloodData not available in snippets
6BloodData not available in snippets
...Tumors (HCC1937)Data available up to 2 hours, correlated with PARP-1 expression
...Tumors (MDA-MB-231)Data available up to 2 hours, correlated with PARP-1 expression
...Other Organs/TissuesEvaluated at 5 min, 1, 2, 4, and 6 hours

Note: Specific numerical %ID/g values for all organs and time points were not available in the provided search snippets, but the study design confirms these measurements were taken.

Metabolism is the process by which a drug is chemically altered by enzymes in the body, primarily in the liver. Identifying the metabolic pathways and the enzymes involved is important for understanding a drug's clearance and potential for drug-drug interactions.

While detailed metabolic pathways and specific enzyme identification for this compound were not explicitly described in the search results, the observation of hepatobiliary excretion for related analogs ([77Br]RD1, [76Br]RD1) suggests that hepatic processing, which may include metabolism, could play a role in the elimination of compounds with this structural scaffold. Typical preclinical metabolism studies involve incubation with liver microsomes, S9 fractions, or hepatocytes to identify metabolites and the cytochrome P450 (CYP) enzymes or other enzymes responsible for biotransformation.

Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys (urine) or the liver (bile, leading to fecal excretion).

Studies on radioiodinated and radiobrominated analogs of this compound in mice have consistently indicated that excretion occurs via both hepatobiliary and renal pathways. For instance, hepatobiliary and renal excretion pathways were observed for [76Br]RD1 in mice. The rate of excretion can vary depending on the specific compound; for [76Br]RD1, the excretion rate was noted as significantly faster than that of bromide. Urinary excretion of the unchanged parent drug has been observed for other compounds in preclinical species, highlighting the kidney as a potential route of elimination.

Pharmacodynamic (PD) Studies of Chemical Compound this compound in Preclinical Models

Pharmacodynamic studies aim to characterize the biochemical, physiological, and pharmacological effects of a compound and its mechanism of action. Preclinical investigations into this compound have primarily focused on its activity as an inhibitor of Src-PTK and its potential therapeutic effects in specific disease models.

This compound has been identified as a non-ATP competitive inhibitor of pp60c-src, demonstrating an IC50 value of 40 μM in isolated enzyme assays. glpbio.com It is structurally related to previously reported indole-based Src-PTK inhibitors. glpbio.com The inhibition of Src-PTK represents a key pharmacodynamic effect of this compound. glpbio.comtargetmol.com

In the context of noise-induced hearing loss (NIHL), preclinical studies have investigated the pharmacodynamic effects of this compound. These studies suggest that this compound can exert a protective effect against hearing damage caused by noise exposure. glpbio.comnih.gov

Assessment of Dose-Response Relationships and Efficacy in Disease Models

Preclinical efficacy studies of this compound have been conducted in animal models of noise-induced hearing loss. In chinchillas exposed to continuous noise, local treatment with this compound at a concentration of 30 μM resulted in significantly less temporary threshold shift (TTS) and permanent threshold shift (PTS) compared to control ears. glpbio.com Furthermore, this compound treatment significantly reduced outer hair cell (OHC) loss in these animals. glpbio.com

Systemic administration of this compound via the subcutaneous route has also been evaluated in a chinchilla model of noise exposure. A dose of 50 mg/kg administered subcutaneously once daily prior to noise exposure provided a level of protection against temporary and permanent threshold shifts comparable to that observed with a significantly higher dose (325 mg/kg) of L-NAC, another protective agent. nih.gov Animals treated with this compound showed 10 to 20 dB less temporary threshold shift at day 1 and an average of 10 dB less permanent threshold shift by day 21 compared to saline-treated controls. nih.gov

These findings indicate that this compound exhibits efficacy in reducing noise-induced hearing damage in preclinical models, demonstrating a pharmacodynamic effect related to hearing preservation and protection of cochlear structures like outer hair cells. glpbio.comnih.gov While these studies indicate efficacy at specific doses and concentrations, detailed dose-response curves across a broad range of doses for this compound itself in these models are not extensively detailed in the available information.

Table 1: Summary of Preclinical Efficacy Findings for this compound in Noise-Induced Hearing Loss

ModelAdministration RouteDose/ConcentrationKey Findings (vs Control)Source
ChinchillaLocal30 μMReduced TTS, PTS, and OHC loss. glpbio.com
ChinchillaSubcutaneous50 mg/kg daily10-20 dB less TTS (Day 1), ~10 dB less PTS (Day 21). nih.gov

Note: TTS = Temporary Threshold Shift; PTS = Permanent Threshold Shift; OHC = Outer Hair Cell.

In some cancer research contexts, the non-radioactive compound KX1 (closely related to or identical to this compound) has been used as a reference or competitor in studies evaluating the efficacy of radiolabeled PARP inhibitors. d-nb.infothno.orgresearchgate.netresearchgate.netsnmjournals.orgnih.govmdpi.comsnmjournals.org These studies have reported significant differences in potency between the radiolabeled compounds and the non-radioactive KX1 in inducing cell death, highlighting the distinct mechanisms of action (radiation delivery vs. pharmacological inhibition). d-nb.infonih.govsnmjournals.org

Establishment of PK/PD Correlations for Chemical Compound this compound

Establishing pharmacokinetic/pharmacodynamic (PK/PD) correlations is a critical aspect of preclinical development, aiming to link drug exposure levels to observed pharmacological effects. pharmaron.com This helps in understanding the relationship between the amount of drug in the body or at the target site and the magnitude of the response. pharmaron.com

Safety Pharmacology Assessments of Chemical Compound this compound

Safety pharmacology studies are designed to identify potential undesirable pharmacodynamic effects of a substance on vital physiological functions before the first administration to humans. iitri.orgwikipedia.orgcriver.comerbc-group.com These studies are a required part of preclinical evaluation for regulatory submissions. iitri.orgwikipedia.orgcriver.com The core battery of safety pharmacology studies typically focuses on the central nervous, cardiovascular, and respiratory systems. iitri.orgwikipedia.orgcriver.comerbc-group.com

In the preclinical study evaluating the systemic administration of this compound (50 mg/kg s.c.) in chinchillas for noise-induced hearing loss, a general observation was made regarding the absence of significant side effects, including appetite loss, weight loss, or lethargy, related to the drug treatment. nih.gov This suggests a degree of tolerability at the tested dose in this specific model. nih.gov

However, detailed findings from comprehensive core battery safety pharmacology studies specifically conducted for this compound, designed to systematically assess its effects on major organ systems according to regulatory guidelines (e.g., ICH S7A), were not found in the search results.

Core Battery Studies on Vital Organ Systems

The core battery of safety pharmacology studies typically investigates the effects of a compound on the central nervous system, cardiovascular system, and respiratory system. iitri.orgwikipedia.orgcriver.comerbc-group.com These assessments are crucial for identifying potential liabilities early in the drug development process. iitri.orgerbc-group.com

Specific data from dedicated core battery studies for this compound evaluating these vital systems were not available in the provided information.

Cardiovascular System Assessments

Preclinical cardiovascular safety assessments commonly include evaluating the effects of a compound on heart rate, blood pressure, and electrocardiographic parameters (such as QT interval) in appropriate animal models, often using telemetry. iitri.orgcriver.comnih.gov In vitro assays, such as the hERG inhibition assay, are also standard for assessing the potential risk of QT prolongation. iitri.orgcriver.comnih.gov

Detailed results from cardiovascular safety assessments specifically for this compound, including in vivo hemodynamic or ECG data or in vitro ion channel studies, were not found in the search results.

Central Nervous System Assessments

Evaluation of potential central nervous system (CNS) effects is another key component of the safety pharmacology core battery. iitri.orgwikipedia.orgcriver.comerbc-group.com These assessments typically involve functional observation batteries (FOB) or Irwin screens in rodents to detect changes in behavior, motor activity, coordination, and other neurological signs. iitri.orgcriver.com In vitro methods using neuronal systems can also be employed. neuroservices-alliance.com

Specific data from CNS safety assessments, such as FOB results or other neuropharmacological evaluations for this compound, were not available in the provided search results. The general observation of no lethargy in the NIHL study provides limited insight into potential CNS effects. nih.gov

Respiratory System Assessments

Preclinical safety pharmacology studies routinely include assessments of the respiratory system to identify potential undesirable effects of a test substance on vital functions. Regulatory guidelines, such as those from the EMA and FDA, consider the respiratory system as one of the core organ systems to be evaluated nih.govtargetmol.comnih.gov. Typical assessments in core battery studies involve measuring parameters such as respiratory rate, tidal volume, and hemoglobin oxygen saturation nih.govlancrix.com. More detailed evaluations, such as airway resistance and lung compliance, may be conducted in supplementary studies if concerns arise lancrix.com. Contract research organizations specialize in conducting preclinical studies with a focus on respiratory diseases and utilize various in vitro and in vivo test systems for efficacy and toxicological testing of drug candidates glpbio.com.

Based on the available search information, specific data detailing the findings of respiratory system assessments for chemical compound this compound in preclinical studies were not identified.

Follow-up and Supplemental Safety Pharmacology Studies

Follow-up and supplemental safety pharmacology studies are conducted when potential adverse effects are suspected based on the pharmacological properties or chemical class of a test substance, or when concerns arise from core battery studies, clinical trials, pharmacovigilance, or other experimental data nih.gov. These studies aim to provide a deeper understanding of observed adverse effects, investigate their mechanisms, or evaluate potential adverse pharmacodynamic effects on organ systems not covered in the core battery or repeated dose toxicity studies nih.gov. Such studies should be conducted to the greatest extent feasible in compliance with Good Laboratory Practice (GLP) nih.gov.

Specific details regarding any follow-up or supplemental safety pharmacology studies conducted for chemical compound this compound, or the reasons that would necessitate such studies, were not found within the consulted sources.

Drug-Drug Interaction (DDI) Potential of Chemical Compound this compound

The assessment of a new drug candidate's potential for drug-drug interactions (DDIs) is a critical part of preclinical development. These studies aim to predict how a new drug might interact with other co-administered medications, which can impact their safety and efficacy in a clinical setting. The evaluation typically involves in vitro studies followed by in vivo assessments.

In Vitro Evaluation of Drug-Metabolizing Enzyme and Transporter Interactions

In vitro studies are fundamental for identifying the risk of DDIs mediated by interactions with drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, and drug transporters. These evaluations determine the potential of a drug to inhibit or induce the activity of major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4/5) and to interact with key drug transporters (e.g., P-gp, BCRP, OATP1B1/B3). In vitro studies help to understand a molecule's metabolism and identify potential DDI concerns early in development.

Specific in vitro data detailing the interactions of chemical compound this compound with drug-metabolizing enzymes or transporters were not available in the consulted search results.

Clinical DDI Study Design Considerations Based on Preclinical Data

Preclinical DDI data, particularly from in vitro enzyme and transporter interaction studies, are essential for informing the design and objectives of clinical DDI studies. The in vitro findings help predict potential interactions at the clinical level and guide decisions on whether specific clinical DDI studies are warranted. Factors considered include the extent of enzyme inhibition or induction, the involvement of transporters in the drug's pharmacokinetics, and the potential clinical relevance of predicted interactions. Various clinical study designs, such as randomized crossover, one-sequence crossover, parallel, and historically controlled studies, can be employed depending on the specific interaction being investigated.

Biomarker Identification and Validation in the Context of Chemical Compound Kx1 004

Discovery of Potential Biomarkers for Chemical Compound KX1-004 Response or Activity

The discovery of biomarkers for a compound like this compound can employ both broad, unbiased approaches and more targeted, hypothesis-driven investigations. The goal is to identify measurable indicators that correlate with the compound's activity or the resulting biological effect.

Omics-Based Approaches for Biomarker Identification (Genomics, Proteomics, Metabolomics)

Omics technologies offer high-throughput methods to comprehensively profile biological systems, providing a powerful avenue for unbiased biomarker discovery.

Genomics: Genomic approaches can involve analyzing DNA variations (e.g., mutations, copy number alterations) or gene expression profiles (transcriptomics) in the presence or absence of this compound treatment or in individuals exhibiting different responses. Changes in gene expression pathways related to Src signaling or downstream effects could reveal potential genomic biomarkers.

Proteomics: Proteomic studies focus on the large-scale analysis of proteins. By comparing protein profiles in biological samples (e.g., cells, tissues, or biofluids) before and after this compound exposure, or between responders and non-responders, researchers can identify proteins whose abundance or modification state correlates with the compound's activity. Techniques like mass spectrometry-based proteomics or antibody arrays can be employed. The reported link between KX1 and PARP-1 expression highlights proteomics as a relevant approach, as PARP-1 is a protein nih.gov.

Metabolomics: Metabolomics involves the study of small molecules (metabolites) within a biological system. Changes in metabolic profiles can reflect the downstream effects of drug activity. Analyzing the metabolome in response to this compound could uncover metabolic biomarkers indicative of pathway modulation or response.

These omics approaches can generate large datasets requiring sophisticated bioinformatics and statistical analysis to identify candidate biomarkers. The unbiased nature of these methods allows for the discovery of unexpected biomarkers that might not have been considered through a hypothesis-driven approach.

Hypothesis-Driven Biomarker Discovery

Hypothesis-driven biomarker discovery focuses on investigating specific molecules or pathways that are hypothesized to be involved in the mechanism of action of this compound or the biological process it affects. Given that this compound inhibits pp60c-src, a hypothesis-driven approach might investigate known substrates or downstream effectors of Src kinase activity as potential biomarkers. Changes in the phosphorylation status or activity of these molecules could serve as indicators of this compound's effect. The observed relationship between KX1 and PARP-1 expression is an example that could stem from or inform a hypothesis-driven approach, investigating the functional link between Src inhibition and PARP-1 levels or activity nih.gov. This approach leverages existing biological knowledge to guide biomarker selection and validation efforts.

Analytical Validation of Chemical Compound this compound-Related Biomarkers

Once potential biomarkers for this compound response or activity are identified, they must undergo rigorous analytical validation to ensure that they can be reliably and accurately measured in biological samples. Analytical validation establishes the performance characteristics of the assay used to measure the biomarker.

Assay Development and Optimization for Biomarker Measurement

Developing a robust assay is a critical step in biomarker validation. The type of assay will depend on the nature of the biomarker (e.g., protein, metabolite, gene transcript). For a protein biomarker like PARP-1, this might involve developing an immunoassay (e.g., ELISA, Western blot) or a mass spectrometry-based method. Assay development includes selecting appropriate reagents, determining optimal reaction conditions, and establishing a standard curve or reference method for quantification. Optimization aims to maximize assay sensitivity, specificity, and efficiency. This can involve fine-tuning parameters such as antibody concentrations, incubation times, and detection methods.

Assessment of Assay Accuracy, Precision, and Robustness

Analytical validation involves systematically assessing key performance characteristics of the developed assay.

Accuracy: Accuracy refers to how close the measured value is to the true value of the biomarker in the sample. This is often assessed by spiking known amounts of the biomarker into biological matrices and measuring the recovery.

Precision: Precision refers to the reproducibility and repeatability of the assay. It is typically evaluated by measuring the same sample multiple times, both within a single assay run (intra-assay precision) and across different runs or days (inter-assay precision). Precision is often expressed as the coefficient of variation (%CV).

Robustness: Robustness assesses the assay's ability to remain unaffected by small, deliberate variations in method parameters, such as reagent lot, temperature, or operator. A robust assay provides reliable results even under minor deviations from the standard protocol.

Other analytical parameters evaluated include sensitivity (limit of detection, LOD; lower limit of quantification, LLOQ), specificity (ability to uniquely measure the target biomarker), linearity (proportionality of response to biomarker concentration), and sample stability.

Clinical Validation Strategies for Chemical Compound this compound Biomarkers

Clinical validation is the process of evaluating whether a biomarker is associated with a specific clinical outcome or physiological state in the intended patient population. For this compound, clinical validation would aim to confirm that the identified and analytically validated biomarkers correlate with the compound's efficacy, response to treatment, or specific biological effects in humans.

Clinical validation studies often involve analyzing biomarker levels in samples from clinical trials of this compound. These studies can be retrospective (using stored samples from completed trials) or prospective (collecting samples as part of ongoing trials). The study design should be appropriate for the intended use of the biomarker (e.g., predictive of response, prognostic, pharmacodynamic).

Strategies for clinical validation include:

Correlation with Clinical Endpoints: Assessing the statistical association between biomarker levels and clinical outcomes, such as disease progression, symptom improvement, or other relevant efficacy measures.

Patient Stratification: Evaluating the biomarker's ability to identify subgroups of patients who are more likely to respond to this compound treatment. For example, if PARP-1 expression is confirmed as a predictive biomarker for KX1 activity, clinical validation would involve demonstrating that patients with higher PARP-1 levels show a better response to this compound nih.gov.

Monitoring Treatment Response: Using the biomarker to track the biological effects of this compound over time and assess the dynamics of the response.

Establishing Clinical Cutoffs: Determining appropriate threshold values for the biomarker that can be used to guide clinical decision-making, such as selecting patients for treatment or assessing treatment effectiveness.

The "fit-for-purpose" approach is often applied to biomarker validation, meaning the level of validation rigor should align with the intended use and impact of the biomarker in drug development and clinical practice. Biomarkers intended for go/no-go decisions in early development may require less extensive validation than those intended for patient selection in pivotal clinical trials or as companion diagnostics.

Clinical validation requires well-designed studies, appropriate statistical analysis, and access to well-characterized clinical samples with associated outcome data. Successful clinical validation provides the evidence needed to support the use of the biomarker in future clinical trials and potentially in clinical practice.

Correlation of Biomarker Levels with Pharmacodynamic Response

The quantification of PARP-1 expression using [125I]KX1 has been instrumental in exploring the relationship between biomarker levels and the pharmacodynamic response to PARP inhibitors. Pharmacodynamic response, in this context, refers to the biochemical and cellular effects of the drug on its target.

Studies have shown a positive correlation between PARP-1 expression levels, as measured by [125I]KX1 binding, and the cytotoxic sensitivity of cell lines to PARP inhibitors such as olaparib (B1684210) and talazoparib. nih.gov This suggests that higher levels of PARP-1 expression may be associated with increased sensitivity to these agents.

Furthermore, [125I]KX1 has been used in in vitro and ex vivo studies to demonstrate the engagement of PARP inhibitors with their target. For instance, in vitro treatment of tumor tissue with a therapeutic PARP inhibitor like olaparib resulted in a significant reduction in [125I]KX1 binding. dntb.gov.uajci.orgnih.govguidetopharmacology.org One study reported an average of 82% reduction in [125I]KX1 uptake in tumor tissue when olaparib was added. dntb.gov.uajci.orgnih.govguidetopharmacology.org This competitive binding demonstrates that the therapeutic PARP inhibitor is occupying the PARP-1 binding sites that would otherwise be available to the radiotracer, providing a direct measure of drug-target engagement.

These findings highlight the utility of [125I]KX1 as a pharmacodynamic biomarker, capable of visualizing and quantifying the interaction between PARP inhibitors and PARP-1 in biological samples. This provides valuable insights into the mechanism of action of PARP inhibitors and can help confirm that the drug is reaching and engaging its intended target.

Evaluation of Biomarker Utility in Patient Stratification for Clinical Studies

A key application of biomarkers in drug development is their potential to stratify patients, identifying those most likely to benefit from a particular therapy. The ability of [125I]KX1 to quantify PARP-1 expression has been evaluated for its utility in patient stratification for PARP inhibitor therapy.

Despite the clinical success of PARP inhibitors in certain patient populations, such as those with BRCA mutations, a significant need exists for biomarkers that can more broadly and accurately predict treatment response. nih.govnih.govnih.gov PARP-1 expression, as assessed by radiotracers like [125I]KX1 and its analog [18F]FTT, is being investigated as a potential predictive biomarker. nih.govnih.govciteab.com

The correlation observed between PARP-1 expression and sensitivity to PARP inhibitors in preclinical models suggests that patients with higher tumor PARP-1 levels might be better candidates for PARP inhibitor treatment. nih.gov This hypothesis forms the basis for evaluating [125I]KX1 (or related radiotracers) as a companion diagnostic tool to aid in selecting patients who are most likely to respond therapeutically to PARP inhibitors. nih.gov

While genomic markers like BRCA mutations have been used for patient selection, assessing the actual expression level of the drug target, PARP-1, offers a complementary approach. citeab.comupenn.edu Measuring PARP-1 expression in vivo using imaging agents derived from compounds like KX1 could provide a non-invasive method to assess the target across the entire disease burden and account for potential heterogeneity in expression, which may not be captured by genomic analysis alone. citeab.comupenn.edu

Ongoing research and clinical trials are exploring the use of PARP-1 imaging with radiotracers to prospectively select patients for PARP inhibitor therapy. nih.govciteab.com The data generated from studies utilizing [125I]KX1 and similar compounds contribute to building the evidence base for using PARP-1 expression as a criterion for patient stratification, aiming to optimize treatment outcomes and personalize cancer therapy.

Translational Research and Clinical Development Strategy for Chemical Compound Kx1 004

Pre-Investigational New Drug (IND) Application Studies and Regulatory Considerations for Chemical Compound KX1-004

The journey of this compound toward clinical investigation begins with a robust pre-Investigational New Drug (IND) program. An IND application is a comprehensive submission to a regulatory body, such as the U.S. Food and Drug Administration (FDA), that is required before a new drug can be administered to humans. fda.govnih.govutsouthwestern.edu The primary goal of the pre-IND phase is to gather sufficient data to demonstrate that the initial clinical studies will not expose human subjects to unreasonable risk. fda.gov

Key components of the pre-IND package for this compound include:

Animal Pharmacology and Toxicology Studies: These studies are fundamental to understanding the compound's effects. For this compound, this would involve in vivo and in vitro assessments to establish its pharmacological activity and to identify a safe starting dose for human trials. The toxicology program is designed to characterize any potential toxic effects on various organ systems.

Chemistry, Manufacturing, and Controls (CMC): This section details the composition, manufacturing process, and stability of the this compound drug substance and drug product. fda.gov It is crucial to ensure that the compound used in clinical trials is of high quality and consistent from batch to batch.

Previous Human Experience: If any prior human exposure to this compound has occurred, this information must be included in the IND application. fda.gov For a novel compound like this compound, this section would likely state that there has been no previous human experience.

Clinical Development Plan Design for Chemical Compound this compound

The clinical development of this compound is envisioned as a phased approach, with each phase designed to answer specific questions about the compound's properties in humans. fda.govwikipedia.org This progression from early-phase studies with a small number of participants to large-scale late-phase trials is a standard and regulated pathway for drug development. fda.govwikipedia.org

Interactive Table: Overview of Clinical Development Phases for this compound

PhasePrimary GoalTypical Number of Participants
Phase 0/Microdosing To assess pharmacokinetics at sub-therapeutic doses.< 15
Phase I To evaluate safety, tolerability, and pharmacokinetics.20-100
Phase II To assess preliminary efficacy and further evaluate safety.Up to several hundred
Phase III To confirm efficacy, monitor side effects, and compare to standard treatments.Several hundred to several thousand

Phase 0/Microdosing Study Design for Chemical Compound this compound

A Phase 0, or microdosing, study represents an early, exploratory step in the clinical evaluation of this compound. nih.govnih.govslideshare.net These studies involve the administration of very low, sub-pharmacological doses of the compound to a small number of subjects. nih.govfrontiersin.org The primary objective of a microdosing study for this compound would be to obtain early human pharmacokinetic (PK) data. nih.govslideshare.net This information can be critical for selecting the most promising drug candidate from a group of similar compounds and for guiding the design of subsequent Phase I trials. nih.gov

The design of a Phase 0 study for this compound would involve:

A limited number of participants: Typically, fewer than 15 healthy volunteers.

Sub-therapeutic dosing: Doses are too low to produce a therapeutic effect or significant side effects.

Sensitive analytical techniques: Advanced methods are required to measure the very low concentrations of the drug in the body.

By providing an early glimpse into how this compound behaves in humans, a microdosing study can help to de-risk the development program and optimize the design of more extensive and costly later-phase trials. nih.gov

Phase I Clinical Study Design for Chemical Compound this compound

Phase I clinical trials are the first-in-human studies where this compound would be administered at potentially therapeutic doses. wikipedia.org The primary focus of Phase I is on safety and tolerability. fda.govwikipedia.orguc.edu These studies are typically conducted in a small group of healthy volunteers, although in some cases, such as in oncology, they may be conducted in patients with the target disease. fda.govnih.gov

A typical Phase I study design for this compound would be a dose-escalation study. e-crt.orgnih.gov In this design, small groups of participants receive increasing doses of the compound. The goal is to identify the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable side effects. nih.gov Throughout the study, participants are closely monitored for any adverse events, and blood samples are collected to characterize the pharmacokinetic profile of this compound at different dose levels.

Phase II Clinical Study Design for Chemical Compound this compound

Once the safety and tolerability of this compound have been established in Phase I, the focus shifts to evaluating its preliminary efficacy in Phase II clinical trials. fda.govwikipedia.orguc.edunih.gov These studies are conducted in a larger group of patients who have the disease or condition that this compound is intended to treat. fda.govnih.gov

A Phase II study for this compound would be designed to answer the question of whether the drug has a beneficial effect on the disease. uc.edu Common designs for Phase II trials include single-arm studies, where all participants receive this compound, or randomized controlled trials, where one group of patients receives the investigational drug and a control group receives a placebo or the current standard of care. wikipedia.orgnih.gov The primary endpoint of a Phase II trial is often a measure of clinical activity, such as tumor response rate in cancer or a change in a specific biomarker. nih.gov These studies also continue to gather important safety data in a larger patient population. nih.govclinicaltrials.gov

Phase III Clinical Study Design for Chemical Compound this compound

Phase III trials are large-scale, pivotal studies designed to provide the definitive evidence of a drug's efficacy and safety that is required for regulatory approval. fda.gov These trials typically involve hundreds to thousands of patients and are conducted at multiple medical centers. fda.gov

Interactive Table: Key Design Elements of a Phase III Trial for this compound

Design ElementDescription
Randomization Participants are randomly assigned to receive either this compound or the control treatment to minimize bias.
Blinding Neither the participants nor the investigators know which treatment is being administered to prevent bias in the assessment of outcomes.
Control Group A group of participants who receive a placebo or the standard treatment to provide a basis for comparison.
Primary Endpoint The main outcome that is measured to determine if the treatment is effective.

Consideration of Special Populations in Clinical Study Design

It is important to evaluate the effects of this compound in various subpopulations to ensure its safe and effective use in a diverse patient population. This includes considering factors such as age, gender, race, and the presence of co-existing medical conditions. While early-phase trials often have strict inclusion and exclusion criteria, later-phase studies for this compound would be designed to include a more representative patient population.

Specific considerations may include:

Pediatric Patients: If the indication for this compound is relevant to a pediatric population, a specific pediatric investigation plan would be developed in consultation with regulatory agencies.

Geriatric Patients: Given that the elderly often have different physiological responses to medications, dedicated analyses or specific studies in this population may be necessary.

Patients with Renal or Hepatic Impairment: Studies may be conducted to understand how this compound is metabolized and excreted in patients with impaired kidney or liver function.

By thoughtfully designing the clinical development program and engaging with regulatory authorities, the path for this compound from a promising chemical compound to a valuable therapeutic agent can be navigated effectively.

Pharmacometrics and Modeling in Clinical Development of Chemical Compound this compound

Information regarding the use of pharmacometrics and modeling for this compound is absent from the public domain. The following subsections, which would typically detail these advanced analytical methods in a clinical context, remain undeveloped for this compound.

Population Pharmacokinetic Modeling

There are no published population pharmacokinetic models for this compound. Such models are crucial in drug development to understand the variability in drug concentrations among individuals and to identify factors that influence this variability. The absence of this data indicates that the compound has likely not been studied in human subjects.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Clinical Settings

No pharmacokinetic/pharmacodynamic (PK/PD) models for this compound in a clinical setting have been described in the scientific literature. PK/PD modeling is essential for linking the concentration of a drug in the body to its therapeutic effect, thereby informing dose selection and treatment regimens. The lack of such information suggests that the relationship between this compound exposure and its pharmacological response in humans has not been characterized.

Preclinical studies have identified this compound as a non-ATP competitive inhibitor of the Src protein-tyrosine kinase. Research in animal models, specifically chinchillas, has shown that this compound may offer protection against noise-induced hearing loss. However, these findings have not yet translated into human clinical trials, and therefore, no clinical data is available to populate the requested sections on its clinical development and pharmacometric modeling.

Advanced Research Methodologies and Future Directions for Chemical Compound Kx1 004

Integration of Artificial Intelligence and Machine Learning in Chemical Compound KX1-004 Research

The pharmaceutical landscape is increasingly being transformed by the integration of Artificial Intelligence (AI) and Machine Learning (ML). These technologies offer powerful tools for analyzing vast and complex datasets, accelerating the pace of discovery and potentially improving the success rates in drug development. For a compound like this compound, AI and ML can provide unprecedented insights into its behavior within biological systems.

Predictive Modeling for Chemical Compound this compound Efficacy and Selectivity

Predictive modeling, a key application of ML in drug discovery, can be utilized to forecast the efficacy and selectivity of this compound and its structural variants. By training ML models on experimental data encompassing biochemical inhibition assays, cellular responses, and preclinical outcomes, researchers can identify the molecular descriptors and structural motifs that are critical for potent Src-PTK inhibition and desirable selectivity profiles. Algorithms such as regression analysis, decision trees, random forests, and neural networks are instrumental in constructing these models. The application of these models can guide the rational design of modified this compound structures with improved therapeutic properties and a reduced likelihood of off-target effects, which are common challenges in drug development.

Data Mining and Knowledge Graph Applications in Chemical Compound this compound Discovery

Data mining techniques can be employed to extract valuable knowledge from diverse datasets relevant to this compound research. This includes information on kinase signaling pathways, the pathophysiology of hearing loss, and the biological activities of related compounds. Knowledge graphs offer a structured and intuitive way to represent the complex relationships between chemical entities, biological targets, diseases, and research findings. By building a knowledge graph centered around this compound, researchers can integrate disparate data sources, visualize the network of interactions, and uncover non-obvious connections. This can lead to a deeper understanding of this compound's mechanism of action, facilitate the identification of potential synergistic drug combinations, or even suggest novel therapeutic applications for the compound.

Novel In Vitro and In Vivo Models for Chemical Compound this compound Investigation

The development of more physiologically relevant biological models is crucial for accurately assessing the potential of drug candidates.

Organ-on-a-Chip and Microphysiological Systems

Organ-on-a-chip (OOC) and microphysiological systems (MPS) represent a significant advancement over conventional cell culture methods by mimicking the structural and functional complexity of human organs. These microfluidic devices incorporate living human cells arranged to replicate tissue-level organization and function, often including the simulation of mechanical forces and fluid flow experienced in vivo. For this compound research, the development of cochlea-on-a-chip models could provide a sophisticated in vitro platform to investigate its protective effects on delicate auditory cells, study its permeability and distribution within cochlear structures, and assess potential adverse effects in a system that more closely resembles the human inner ear. The ability of some MPS to connect multiple "organs" allows for the investigation of systemic drug effects and inter-organ interactions.

Advanced Preclinical Animal Models

Despite the rise of in vitro models, well-characterized preclinical animal models remain indispensable for evaluating the systemic effects, pharmacokinetics, and complex in vivo efficacy of this compound. The chinchilla model, with its auditory system's similarities to humans, has been a valuable tool in studying NIHL and otoprotective agents like this compound. Future research may involve refining existing animal models to better represent specific aspects of human conditions or exploring alternative animal models that offer particular advantages for studying specific mechanisms or potential applications of this compound. The integration of advanced techniques such as in vivo imaging, electrophysiological recordings, and detailed molecular analyses in these models can provide comprehensive data on the compound's behavior and effects within a living organism. Furthermore, the development of animal-based MPS is being explored to improve the translational relevance of preclinical findings.

Collaborative Research Paradigms and Open Science Initiatives for Chemical Compound this compound

Fostering collaborative research environments and embracing the principles of open science are crucial for accelerating progress in the research and development of compounds like this compound. Collaborative paradigms encourage researchers from diverse institutions and disciplines to share expertise, resources, and data, leading to more comprehensive and impactful studies. Open science promotes the broad accessibility of research outputs, including publications, underlying data, and methodologies. By making data related to this compound publicly available, the global scientific community can readily access, validate, and build upon existing findings, fostering innovation and potentially identifying new therapeutic avenues or optimizations for the compound more rapidly. The increasing emphasis from funding bodies on supporting collaborative projects that utilize existing datasets and biosamples underscores the growing recognition of the value of shared scientific resources.

Q & A

Q. What is the molecular mechanism of KX1-004 in preventing noise-induced hearing loss (NIHL)?

this compound inhibits Src-protein tyrosine kinase (Src-PTK) via a non-ATP competitive mechanism (IC50 = 40 μM), disrupting apoptosis pathways in cochlear hair cells. It reduces caspase activation and suppresses pro-apoptotic biomarkers like p53, thereby protecting outer hair cells (OHCs) from noise- or cisplatin-induced damage .

Q. What experimental models are commonly used to evaluate this compound's efficacy?

Preclinical studies utilize:

  • Noise-induced hearing loss (NIHL) models : Rodents exposed to impulse or continuous noise, with hearing thresholds measured via auditory brainstem response (ABR) .
  • Cisplatin-induced ototoxicity models : Systemic cisplatin administration in rats, followed by histological analysis of OHC survival .

Q. What biomarkers are critical for assessing this compound's activity in cochlear tissue?

Key biomarkers include:

  • p53 expression levels (upregulated during apoptosis, inhibited by this compound) .
  • Caspase-3/9 activity (markers of apoptotic pathways) .
  • Quantitative OHC counts via confocal microscopy .

Q. What is the established IC50 value for this compound in Src-PTK inhibition?

The IC50 is 40 μM, determined through enzymatic assays measuring Src-PTK activity inhibition in vitro .

Advanced Research Questions

Q. How do systemic and local drug delivery methods affect this compound's protective efficacy?

Local delivery (e.g., round window membrane application) achieves higher intra-cochlear concentrations and sustained release, providing superior protection compared to systemic administration. Studies show local delivery reduces threshold shifts by 20–30 dB in noise models, whereas systemic dosing requires higher quantities and frequent administration .

Q. How can researchers resolve contradictions between threshold shift reductions and hair cell survival data in Src inhibitor studies?

Discrepancies may arise from:

  • Alternative protective mechanisms : this compound might protect synaptic structures or reduce oxidative stress independently of OHC survival .
  • Statistical power limitations : Small sample sizes (e.g., n=6 per group) may fail to detect subtle OHC protection trends. Power analysis and larger cohorts are recommended .

Q. How does this compound compare to newer Src inhibitors like KX2-329 in efficacy?

KX2-329, a biaryl non-ATP competitive inhibitor, shows equivalent protection to this compound in reducing threshold shifts (10–20 dB vs. controls) and OHC loss. However, KX1-141 (an indole derivative) demonstrated mixed results, highlighting structure-activity relationship (SAR) dependencies .

Q. What statistical methodologies are optimal for analyzing this compound's preclinical data?

  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for comparing threshold shifts across frequency bands.
  • Linear regression to correlate OHC survival with ABR thresholds.
  • Power analysis to determine sample sizes, ensuring ≥80% statistical power .

Q. What challenges exist in translating this compound's preclinical results to clinical applications?

Challenges include:

  • Drug delivery optimization : Localized delivery methods (e.g., hydrogels) require clinical validation .
  • Toxicity profiling : Long-term safety data for Src inhibitors in humans are lacking .
  • Species-specific differences : Rodent cochlear anatomy and noise exposure protocols may not fully replicate human NIHL .

Q. How can dosing regimens be optimized for this compound in combination therapies?

Studies suggest:

  • Pre-treatment : Administer this compound 1 hour before noise/cisplatin exposure to preemptively block Src activation .
  • Multiple doses : Post-exposure doses at 24-hour intervals sustain protection, particularly in chronic ototoxicity models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KX1-004
Reactant of Route 2
Reactant of Route 2
KX1-004

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.